molecular formula C14H12N2O3S2 B2538163 N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-94-5

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2538163
CAS No.: 941930-94-5
M. Wt: 320.38
InChI Key: RXYFULAMGYXPDK-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is an organic compound that features a thiophene ring substituted with a cyano group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized with a cyano group at the 3-position. This intermediate is then reacted with 2-(4-(methylsulfonyl)phenyl)acetyl chloride under basic conditions to form the final acetamide product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Unique due to its specific substitution pattern and functional groups.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Acetamide derivatives: Compounds with the acetamide moiety but different aromatic or heterocyclic rings.

Uniqueness: this compound stands out due to the combination of the cyano group, thiophene ring, and methylsulfonyl-phenyl acetamide structure. This unique arrangement imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-21(18,19)12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-20-14/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFULAMGYXPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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